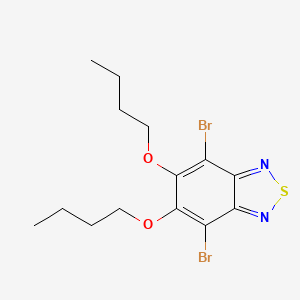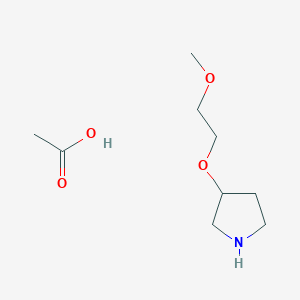
BTO4-2Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BTO4-2Br, also known as 1973413-17-0, is a chemical compound with the molecular formula C14H18Br2N2O2S and a molecular weight of 438.18 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The preparation of BTO4-2Br involves several synthetic routes and reaction conditions. One common method is the solid-state reaction method, which involves mixing the precursor materials and heating them to high temperatures to induce a chemical reaction . The reaction conditions, such as temperature, pressure, and time, can be varied to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar principles but with more controlled and automated processes to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
BTO4-2Br undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of one or more functional groups with other groups.
Applications De Recherche Scientifique
BTO4-2Br has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes . In industry, this compound can be used in the production of advanced materials, such as multiferroic ceramics, which have applications in electronics and other high-tech fields .
Mécanisme D'action
The mechanism of action of BTO4-2Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
BTO4-2Br can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other brominated organic compounds or compounds with similar molecular structures . The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these other compounds. For example, while other brominated compounds may also undergo similar types of chemical reactions, this compound may have distinct reactivity patterns or be more suitable for certain applications due to its specific molecular structure.
Propriétés
Formule moléculaire |
C14H18Br2N2O2S |
|---|---|
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
4,7-dibromo-5,6-dibutoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H18Br2N2O2S/c1-3-5-7-19-13-9(15)11-12(18-21-17-11)10(16)14(13)20-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
WNZUVOINRCAMJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C2=NSN=C2C(=C1OCCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)


![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)


![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)


